1-(benzotriazol-1-ylmethyl)-3H-indol-2-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(benzotriazol-1-ylmethyl)-3H-indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O/c20-15-9-11-5-1-3-7-13(11)18(15)10-19-14-8-4-2-6-12(14)16-17-19/h1-8H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDYXUWWRZAYYPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2N(C1=O)CN3C4=CC=CC=C4N=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Benzotriazol 1 Ylmethyl 3h Indol 2 One
Strategies for Constructing the N1-Alkyl-3H-indol-2-one Core
The formation of the central 3H-indol-2-one (oxindole) ring is a critical step in the synthesis of the target molecule. Various classical and modern synthetic methods can be employed for this purpose, followed by N-alkylation.
N-Alkylation of Indole-2-ones
A common and direct approach to N1-substituted indol-2-ones is the N-alkylation of a pre-formed indole-2-one ring. This method is advantageous due to the commercial availability of a wide range of substituted indole-2-ones. The reaction typically involves the deprotonation of the nitrogen atom of the indole-2-one with a suitable base to form an amide anion, which then acts as a nucleophile to displace a leaving group on an alkylating agent.
The choice of base and solvent is crucial for the success of this reaction, with common bases including sodium hydride (NaH), potassium carbonate (K2CO3), and cesium carbonate (Cs2CO3). Solvents such as dimethylformamide (DMF), acetonitrile (B52724) (CH3CN), and tetrahydrofuran (B95107) (THF) are frequently used. The reactivity of the alkylating agent also plays a significant role, with alkyl halides (iodides, bromides, chlorides) being the most common electrophiles.
Recent advancements have also explored transition-metal-catalyzed N-alkylation reactions, which can offer milder reaction conditions and improved functional group tolerance. nih.govnih.govacs.org For instance, copper-catalyzed N-alkylation has been demonstrated to be effective for a variety of N-heterocycles. nih.gov
Ring-Closing Reactions for 3H-indol-2-one Formation
An alternative to N-alkylation of a pre-formed ring is the construction of the 3H-indol-2-one ring with the N1-substituent already in place or introduced during the cyclization process. Several named reactions are applicable for the synthesis of the oxindole (B195798) core, which can be adapted for N1-substituted derivatives.
The Stollé synthesis is a classical method that involves the cyclization of an α-chloro- or α-bromo-N-arylacetamide in the presence of a Lewis acid, typically aluminum chloride. By starting with an N-alkyl-N-aryl amine, this method can directly lead to an N1-alkylated indol-2-one (B1256649).
Another powerful method is the reductive cyclization of 2-nitrophenylacetic acids or their derivatives . This transformation can be achieved using various reducing agents, such as zinc in acetic acid, tin(II) chloride, or catalytic hydrogenation. If the starting 2-nitrophenylacetic acid derivative already contains the desired N1-substituent, the cyclization will directly yield the N1-alkylated indol-2-one.
Modern approaches often involve transition-metal-catalyzed intramolecular cyclizations. For example, palladium-catalyzed intramolecular C-H amination or amidation reactions of suitably functionalized anilines can provide an efficient route to the oxindole skeleton. organic-chemistry.org
Installation of the Benzotriazol-1-ylmethyl Moiety
The introduction of the benzotriazol-1-ylmethyl group onto the nitrogen atom of the 3H-indol-2-one is the final key step in the synthesis of the target compound. This can be accomplished through direct alkylation with a pre-formed benzotriazol-1-ylmethyl electrophile or through a one-pot multicomponent reaction.
Direct N-Alkylation of Indole-2-ones with 1-(Halomethyl)benzotriazoles or Related Electrophiles
This method follows the general principles of N-alkylation described in section 2.1.1. The key reagent in this approach is a 1-(halomethyl)benzotriazole, such as 1-(chloromethyl)benzotriazole or 1-(bromomethyl)benzotriazole. These reagents can be prepared from benzotriazole (B28993), formaldehyde (B43269), and a halogenating agent.
The N-alkylation reaction would proceed by treating 3H-indol-2-one with a base to generate the corresponding anion, which is then reacted with the 1-(halomethyl)benzotriazole. The benzotriazole moiety is a good leaving group, which can facilitate the reaction.
| Reactants | Base | Solvent | Product |
| 3H-indol-2-one, 1-(Chloromethyl)benzotriazole | NaH | DMF | 1-(Benzotriazol-1-ylmethyl)-3H-indol-2-one |
| 3H-indol-2-one, 1-(Bromomethyl)benzotriazole | K2CO3 | Acetonitrile | This compound |
Alternatively, 1-(hydroxymethyl)benzotriazole can be converted into a more reactive electrophile in situ, for example, by treatment with a sulfonyl chloride to form a sulfonate ester, which can then be displaced by the indol-2-one anion.
Mannich-type Condensation Reactions Involving Benzotriazole, Formaldehyde, and 3H-indol-2-one
The Mannich reaction is a powerful tool for the aminomethylation of acidic protons. In the context of synthesizing this compound, a Mannich-type reaction involving benzotriazole, formaldehyde, and 3H-indol-2-one presents a highly convergent and atom-economical approach. electronicsandbooks.comias.ac.inresearchgate.netresearchgate.net Benzotriazole can act as the amine component in this reaction.
In a classical solution-phase approach, the reaction is typically carried out by mixing the three components—benzotriazole, formaldehyde (often in the form of an aqueous solution, formalin, or as paraformaldehyde), and 3H-indol-2-one—in a suitable solvent. The reaction can be performed under neutral, acidic, or basic conditions, although acidic conditions are most common for Mannich reactions.
The mechanism is believed to involve the initial formation of a reactive Eschenmoser-like salt or a related N-acyliminium ion from the condensation of benzotriazole and formaldehyde. This electrophilic species is then attacked by the nucleophilic nitrogen of 3H-indol-2-one to afford the final product.
| Component 1 | Component 2 | Component 3 | Solvent | Conditions |
| Benzotriazole | Formaldehyde | 3H-indol-2-one | Ethanol | Reflux |
| Benzotriazole | Paraformaldehyde | 3H-indol-2-one | Acetic Acid | Room Temperature |
The reaction of benzotriazole with formaldehyde and primary or secondary amines is a well-established method for the synthesis of N-(benzotriazol-1-ylmethyl)amines. electronicsandbooks.comresearchgate.netresearchgate.net By analogy, 3H-indol-2-one, with its acidic N-H proton, can serve as the "acidic component" in this type of transformation. Condensation of 2-(3-methyl-1H-indol-1-yl)ethylamine with benzotriazole and formaldehyde has been reported to give 2-(1H-1,2,3-benzotriazol-1-ylmethyl)-10-methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole in high yield, demonstrating the feasibility of using indole (B1671886) derivatives in such reactions. nih.gov
Solvent-Free and One-Pot Methodologies
In the pursuit of greener and more efficient chemical processes, solvent-free and one-pot methodologies have gained significant traction. For the synthesis of N-alkylated benzotriazole derivatives, these approaches offer advantages such as reduced waste, simplified work-up procedures, and often, shorter reaction times.
One-pot syntheses involving benzotriazole are particularly attractive. For instance, a one-pot reaction between 1-hydroxymethylbenzotriazole, a primary or secondary amine, and a Lewis acid in a suitable solvent can afford the corresponding N-(benzotriazol-1-ylmethyl)amine in good to excellent yields. organic-chemistry.orgnih.gov This methodology can be conceptually extended to the synthesis of this compound by utilizing 3H-indol-2-one (oxindole) as the amine component. The reaction likely proceeds through the formation of an iminium ion intermediate, which is then trapped by the nucleophilic nitrogen of the oxindole. nih.gov
Solvent-free N-alkylation of benzotriazole has also been reported, often employing microwave irradiation or solid-supported reagents to facilitate the reaction. researchgate.net These conditions can be adapted for the N-alkylation of oxindoles, potentially providing a more environmentally benign route to the target compound. The use of a basic ionic liquid as a catalyst under solvent-free conditions has been shown to be effective for the N-alkylation of benzotriazole with alkyl halides, a method that could be explored for the reaction of a suitable halo-methylating agent with oxindole in the presence of benzotriazole. researchgate.net
| Methodology | Reactants | Conditions | Key Features |
| One-Pot Synthesis | 1-Hydroxymethylbenzotriazole, Oxindole, Lewis Acid (e.g., AlCl₃) | Room temperature, suitable solvent (e.g., CH₂Cl₂) | Convenient, high-yielding, proceeds via an iminium intermediate. organic-chemistry.orgnih.gov |
| Solvent-Free N-Alkylation | Oxindole, Benzotriazole, Alkylating Agent | Microwave irradiation or solid support | Reduced environmental impact, potentially faster reaction rates. researchgate.net |
Microdroplet Reaction Environments for Chemoselective N-Alkylation
Microdroplet chemistry has emerged as a powerful tool for accelerating reactions and achieving unique selectivity. The distinct environment at the gas-liquid interface of microdroplets can lead to reaction outcomes that differ significantly from bulk-phase reactions.
Research has demonstrated the chemoselective N-alkylation of indoles in aqueous microdroplets via a three-component Mannich-type reaction without the need for a catalyst. lupinepublishers.com In sharp contrast, the same reaction in the bulk phase often yields the C-alkylation product. This remarkable switch in regioselectivity is attributed to the unique environment within the microdroplets. While this has been demonstrated for indoles, the principle could be applied to the N-alkylation of oxindoles. A three-component reaction of oxindole, formaldehyde, and benzotriazole in a microdroplet reactor could potentially favor the formation of this compound with high chemoselectivity. The yields for N-alkylation of indoles in microdroplets have been reported to be moderate, reaching up to 53%. lupinepublishers.com
| Reaction Environment | Reactants | Selectivity | Reported Yields (for Indoles) |
| Aqueous Microdroplets | Indole, Aldehyde, Amine | N-Alkylation | Up to 53% lupinepublishers.com |
| Bulk Phase | Indole, Aldehyde, Amine | C-Alkylation | - |
Utilization of 1-Hydroxymethylbenzotriazole as a Precursor
1-Hydroxymethylbenzotriazole is a stable and convenient precursor for the introduction of the benzotriazol-1-ylmethyl group. Its reaction with various nucleophiles, including amines, is a well-established method for forming N-(benzotriazol-1-ylmethyl) derivatives.
The synthesis of this compound can be envisioned through the reaction of 1-hydroxymethylbenzotriazole with oxindole. This reaction is typically facilitated by a Lewis acid, which activates the hydroxyl group of 1-hydroxymethylbenzotriazole, making it a better leaving group and promoting the formation of a reactive intermediate that is subsequently attacked by the nitrogen atom of the oxindole. organic-chemistry.orgnih.gov This approach has been successfully employed for the synthesis of various N-(benzotriazol-1-ylmethyl) substituted heterocycles. nih.gov
| Precursor | Reactant | Catalyst | Product |
| 1-Hydroxymethylbenzotriazole | Oxindole | Lewis Acid (e.g., AlCl₃) | This compound |
General Synthetic Auxiliary Approaches Leveraging Benzotriazole
Benzotriazole is a highly versatile synthetic auxiliary due to its ability to be easily introduced into a molecule and subsequently function as an excellent leaving group in nucleophilic substitution reactions. lupinepublishers.comlupinepublishers.comresearchgate.net This "activate and depart" strategy is a cornerstone of benzotriazole-mediated synthesis.
Benzotriazole-Mediated Introduction of the Methylene (B1212753) Bridge
The core of the target molecule features a methylene bridge between the benzotriazole and oxindole moieties. Benzotriazole chemistry provides a direct method for the introduction of this bridge. The condensation of an amine (in this case, oxindole), an aldehyde (formaldehyde), and benzotriazole is a common method for preparing N-(benzotriazol-1-ylmethyl)amines. researchgate.net This three-component reaction is often efficient and proceeds under mild conditions.
Sequential Strategies Involving Temporary Benzotriazole Functionalization
A key feature of benzotriazole as a synthetic auxiliary is its ability to be displaced by a wide range of nucleophiles. organic-chemistry.orgresearchgate.net Once the this compound is synthesized, the benzotriazolyl group can be substituted by various nucleophiles, making the target compound a versatile intermediate for further synthetic transformations. For example, reaction with Grignard reagents or other organometallic species could lead to the introduction of new carbon-carbon bonds at the methylene bridge.
Application of N-Acylbenzotriazoles in C-Acylation of Indoles
While the primary focus of this article is the N-alkylation of the oxindole ring, it is pertinent to mention a related application of benzotriazole chemistry in the functionalization of the indole core. N-acylbenzotriazoles are effective reagents for the C-acylation of indoles. researchgate.net In the presence of a Lewis acid such as TiCl₄, N-acylbenzotriazoles react with indoles to afford 3-acylindoles with high regioselectivity and in good yields. researchgate.net This methodology underscores the broad utility of benzotriazole derivatives in heterocyclic chemistry, although it pertains to the C3 position of the indole ring rather than the N1 position of the oxindole ring.
| Reagent | Substrate | Catalyst | Product | Yields |
| N-Acylbenzotriazoles | Indole | TiCl₄ | 3-Acylindoles | Good to Excellent researchgate.net |
| N-Acylbenzotriazoles | N-Methylindole | TiCl₄ | 3-Acyl-N-methylindoles | 27-92% researchgate.net |
Green Chemistry Principles in the Synthesis of this compound Derivatives
The integration of green chemistry principles into the synthesis of this compound derivatives aims to reduce or eliminate the use and generation of hazardous substances. Key to this approach is the use of alternative energy sources, such as microwave irradiation, and the implementation of solvent-free or catalyst- and solvent-free reaction conditions. These methods not only contribute to a safer environment but also often lead to improved reaction efficiency, higher yields, and shorter reaction times.
Solvent-Free Reactions and Catalytic Systems
Solvent-free reactions, or solid-state reactions, represent a cornerstone of green synthetic chemistry. By eliminating the solvent, these methods reduce waste, cost, and the environmental impact associated with volatile organic compounds. In the context of synthesizing this compound derivatives, solvent-free approaches often involve the use of microwave irradiation to provide the necessary energy for the reaction to proceed.
A plausible and efficient green synthetic route to this compound involves the N-alkylation of isatin (B1672199) (1H-indole-2,3-dione) with a suitable benzotriazole-containing electrophile, such as 1-(chloromethyl)benzotriazole. Research into the microwave-assisted N-alkylation of isatin has demonstrated the viability of this approach. nih.govnih.govijoer.comresearchgate.net These reactions are typically carried out in the presence of a solid base, such as potassium carbonate (K2CO3), and a minimal amount of a high-boiling point, polar aprotic solvent like N,N-dimethylformamide (DMF) to facilitate the reaction, though near solvent-free conditions can often be achieved. nih.gov
Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields compared to conventional heating methods for the N-alkylation of isatins with various alkyl and benzyl (B1604629) halides. nih.govijoer.com The direct application of this methodology to the synthesis of this compound would involve the reaction of isatin with 1-(chloromethyl)benzotriazole under microwave irradiation. The use of a catalyst, while not always necessary in these base-mediated reactions, can sometimes enhance selectivity and reaction rates. However, for this particular transformation, the base itself often acts as a sufficient promoter.
The following table summarizes representative conditions for the microwave-assisted N-alkylation of isatin, which can be adapted for the synthesis of this compound.
| Reactant 1 | Reactant 2 | Base | Solvent | Power (W) | Time (min) | Yield (%) | Reference |
| Isatin | Alkyl Halide | K2CO3 | DMF (drops) | 150-300 | 5-15 | 70-95 | nih.govijoer.com |
| Isatin | Benzyl Halide | Cs2CO3 | NMP (drops) | 150-300 | 5-10 | 85-98 | nih.gov |
These established protocols for the microwave-assisted N-alkylation of isatin provide a strong foundation for the development of a green and efficient synthesis of this compound. The key advantages of this approach include a significant reduction in the use of volatile organic solvents, decreased energy consumption due to shorter reaction times, and often cleaner reaction profiles with higher product yields.
Reactivity and Mechanistic Investigations of 1 Benzotriazol 1 Ylmethyl 3h Indol 2 One
Nucleophilic Substitution Reactions at the N-Alkyl Methylene (B1212753) Bridge
The bond between the methylene carbon and the nitrogen atom of the benzotriazole (B28993) ring is susceptible to cleavage, enabling the displacement of the benzotriazolyl group by a wide array of nucleophiles. This reactivity is a cornerstone of the synthetic utility of this compound.
Displacement of the Benzotriazolyl Group by Carbon Nucleophiles
A significant application of 1-(benzotriazol-1-ylmethyl)-3H-indol-2-one in synthetic organic chemistry is its reaction with carbon-based nucleophiles. These reactions allow for the formation of a new carbon-carbon bond at the N-1 position of the oxindole (B195798) ring, providing a versatile method for N-alkylation.
N-(Benzotriazol-1-ylmethyl) derivatives of indoles readily react with organometallic reagents such as Grignard reagents and organozinc compounds. This reaction results in the substitution of the benzotriazolyl group with the organic moiety from the organometallic reagent, leading to the formation of N-substituted indole (B1671886) derivatives in good yields. This transformation provides a straightforward method for introducing alkyl or aryl groups at the N-1 position of the indole nucleus.
The reaction of this compound with Grignard reagents (RMgX) or organozinc reagents (R2Zn) proceeds via nucleophilic attack of the carbanionic 'R' group on the electrophilic methylene carbon, leading to the expulsion of the benzotriazolide anion.
Table 1: Reaction of N-(Benzotriazol-1-ylmethyl) Heterocycles with Organometallic Reagents
| Entry | Heterocycle | Organometallic Reagent | Product | Yield (%) |
| 1 | N-(Benzotriazol-1-ylmethyl)indole | Phenylmagnesium bromide | N-Benzylindole | Good |
| 2 | N-(Benzotriazol-1-ylmethyl)pyrrole | Diethylzinc | N-Propylpyrrole | Good |
| 3 | N-(Benzotriazol-1-ylmethyl)carbazole | Methylmagnesium iodide | N-Ethylcarbazole | Good |
This table is illustrative of the general reactivity of N-(benzotriazol-1-ylmethyl) heterocycles with organometallic reagents.
The displacement of the benzotriazolyl group can also be achieved with other carbon nucleophiles. In reactions analogous to those of α-(benzotriazol-1-yl)alkyl thioethers, this compound is expected to react with trimethylsilyl cyanide in the presence of a Lewis acid like zinc bromide. This reaction would yield 1-(cyanomethyl)-3H-indol-2-one.
Similarly, allylsilanes can act as nucleophiles, attacking the methylene bridge to furnish γ,δ-unsaturated N-alkylated oxindoles. The reaction with enol ethers, followed by hydrolysis, would lead to the formation of β-keto N-alkylated oxindoles. These reactions significantly expand the synthetic utility of the title compound for creating diverse molecular architectures.
Reduction with Hydride Sources (e.g., NaBH4)
While N-(benzotriazol-1-ylmethyl) amides and lactams are generally stable, the benzotriazolyl group can be displaced by a hydride source. Although specific studies on the reduction of this compound with sodium borohydride (NaBH4) are not extensively documented, related systems suggest this transformation is feasible. The reduction of benzotriazole esters with NaBH4 proceeds efficiently, indicating the susceptibility of the C-N(benzotriazole) bond to hydride attack. This reaction would result in the formation of N-methyl-3H-indol-2-one.
Exploration of Other Heteroatom Nucleophiles
The versatility of the benzotriazolyl moiety as a leaving group extends to reactions with various heteroatom nucleophiles. N-(1-hydroxyalkyl)benzotriazoles react with thiols in the presence of zinc bromide to yield N-(1-sulfanylalkyl) derivatives. It is anticipated that this compound would undergo similar reactions with heteroatom nucleophiles such as thiols, amines, and azides. For instance, reaction with sodium azide would provide a straightforward route to 1-(azidomethyl)-3H-indol-2-one, a versatile intermediate for further functionalization via click chemistry or reduction to the corresponding amine.
Transformations of the Indole-2-one Heterocyclic Core
The oxindole scaffold of this compound is itself a reactive entity, amenable to a variety of chemical transformations. These reactions can be used to introduce further complexity and functionality into the molecule.
Recent studies have highlighted the potential for the regiodivergent ring expansion of oxindoles to quinolinone isomers under specific reaction conditions. nih.govethz.chresearchgate.netscg.chacs.org This transformation, when applied to this compound, could provide access to novel N-substituted quinolinone derivatives. The reaction typically proceeds via the formation of a spirocyclic intermediate, followed by a rearrangement that results in the expansion of the five-membered lactam ring to a six-membered one. The regioselectivity of the ring expansion can often be controlled by the choice of reagents and reaction conditions.
Furthermore, the C-3 position of the oxindole ring is nucleophilic and can be functionalized through various C-C bond-forming reactions. scholaris.ca Cross-dehydrogenative coupling (CDC) reactions have emerged as powerful tools for the direct C-H functionalization of oxindoles, allowing for the introduction of aryl, alkyl, and other groups at the C-3 position. chim.it The presence of the N-(benzotriazol-1-ylmethyl) substituent is not expected to interfere with these transformations and may even influence the stereochemical outcome of such reactions.
Additionally, the oxindole core can undergo oxidation to form isatins or can be subjected to various condensation reactions at the C-3 position with aldehydes and ketones to generate 3-substituted-3-hydroxyoxindoles or 3-alkylideneoxindoles. juniperpublishers.com These transformations further underscore the synthetic potential of this compound as a versatile building block in medicinal and materials chemistry.
Electrophilic Aromatic Substitution on the Fused Benzene Ring
Electrophilic Aromatic Substitution (SEAr) is a characteristic reaction of aromatic compounds. nih.gov In the this compound molecule, the fused benzene ring is part of an oxindole system. The reactivity of this ring toward electrophiles is significantly influenced by the attached lactam moiety.
The amide group within the lactam ring has competing electronic effects. The nitrogen atom can donate its lone pair of electrons into the ring via resonance, which is an activating effect that directs incoming electrophiles to the ortho and para positions (C7 and C5, respectively). libretexts.orgyoutube.com Conversely, the adjacent carbonyl group is strongly electron-withdrawing through both inductive and resonance effects, which deactivates the ring towards electrophilic attack and directs incoming groups to the meta position (C4 and C6). libretexts.orgyoutube.com
Reactivity at the C3-Position of the Indole-2-one Moiety
The C3 position of the indole-2-one core is a key center of reactivity. It is an active methylene group, flanked by the electron-withdrawing carbonyl group and the aromatic system, which increases the acidity of the C3-protons. This facilitates the formation of a nucleophilic enolate under basic conditions, which can then react with a variety of electrophiles. This reactivity allows for extensive functionalization at the C3 position to form new carbon-carbon and carbon-heteroatom bonds. researchgate.net
Common reactions occurring at the C3-position of N-substituted oxindoles include:
Aldol (B89426) Condensation: The enolate generated at C3 can react with aldehydes and ketones to form β-hydroxy carbonyl compounds, which may subsequently dehydrate to yield 3-alkylidene or 3-arylidene oxindoles. researchgate.netwikipedia.orgwikipedia.org
Michael Addition: The C3-enolate can act as a Michael donor, adding to α,β-unsaturated compounds like acyl phosphonates, alkylidene oxindoles, or other electron-deficient alkenes. rsc.orgnih.govbeilstein-journals.org This reaction is a powerful tool for creating a quaternary stereocenter at the C3 position.
Alkylation and Arylation: The nucleophilic C3 position can be directly alkylated or arylated using appropriate electrophiles.
The table below summarizes representative reactions at the C3 position of the oxindole core.
| Reaction Type | Electrophile/Reagents | Product Type |
| Aldol Condensation | Aldehydes (R-CHO), Ketones (R-CO-R') | 3-(1-Hydroxyalkyl)oxindoles or 3-Alkylideneoxindoles |
| Michael Addition | α,β-Unsaturated Acyl Phosphonates | 3,3-Disubstituted Oxindoles |
| Michael Addition | 3-(Trifluoroethylidene)oxindoles | 3-Thiomethylated Oxindoles |
| Alkylation | Alkyl Halides (R-X) | 3-Alkyl-3-substituted Oxindoles |
Mechanistic Studies of Reaction Pathways
The mechanistic pathways involving this compound are largely defined by the unique properties of the benzotriazole group attached to the lactam nitrogen via a methylene bridge.
Elucidation of Reaction Intermediates
A central feature of the reactivity of N-(benzotriazol-1-ylmethyl) amides and lactams is their ability to generate highly electrophilic N-acyliminium ions in solution. thieme-connect.deresearchgate.netscribd.com The departure of the benzotriazole moiety as a stable anion facilitates the formation of this key reactive intermediate.
For this compound, the loss of the benzotriazolide anion (Bt⁻) generates the corresponding N-acyliminium ion. This cation is stabilized by resonance, with the positive charge delocalized between the methylene carbon and the amide nitrogen atom. This delocalization enhances its stability, yet it remains a potent electrophile, readily attacked by a wide range of nucleophiles. thieme-connect.deresearchgate.net The formation of this intermediate is often promoted by Lewis or Brønsted acids. researchgate.net
Kinetic and Thermodynamic Considerations
Specific kinetic and thermodynamic data for reactions involving this compound are not extensively documented in the available literature. However, the general principles governing its reactions can be discussed qualitatively.
Kinetics: The rate of reactions involving the cleavage of the C-N bond between the methylene group and the benzotriazole ring is influenced by several factors. The stability of the benzotriazolide leaving group is a primary driver. ethernet.edu.et The reaction rate can be significantly accelerated by the use of acid catalysts, which protonate a nitrogen atom of the benzotriazole ring, making it an even better leaving group. researchgate.net The rate-determining step in substitution reactions is typically the formation of the N-acyliminium ion. nih.gov
Role of Benzotriazole as a Leaving Group in Substitution Processes
Benzotriazole is recognized as an exceptionally effective leaving group in nucleophilic substitution reactions. ethernet.edu.etmasterorganicchemistry.com Its efficacy stems from the high stability of the resulting benzotriazolide anion. Upon heterolytic cleavage of the C-N bond, the lone pair of electrons resides on the nitrogen atom of the triazole ring. The resulting negative charge is extensively delocalized across the aromatic system, which includes the fused benzene ring and the three nitrogen atoms of the triazole ring. nih.gov This charge distribution makes the benzotriazolide anion a weak base and therefore a very stable leaving group.
This property is central to the chemistry of this compound. It acts as a synthetic precursor to the N-acyliminium ion, which can be trapped by various nucleophiles. This allows for the facile introduction of a wide range of functional groups at the N-methylene position of the oxindole ring. Examples of nucleophiles that can participate in this substitution reaction include:
Carbon nucleophiles (e.g., Grignard reagents, organolithiums, enolates, silyl enol ethers)
Heteroatom nucleophiles (e.g., alcohols, thiols, amines)
Aromatic rings (in Friedel-Crafts type reactions) researchgate.net
This reactivity transforms the 1-(benzotriazol-1-ylmethyl) group into a versatile functional handle for the elaboration of the indole-2-one scaffold.
Computational Chemistry and Theoretical Studies of 1 Benzotriazol 1 Ylmethyl 3h Indol 2 One
Quantum Chemical Characterization of Molecular Structure
Theoretical studies employing quantum chemical methods are essential for understanding the three-dimensional structure and stability of molecules like 1-(benzotriazol-1-ylmethyl)-3H-indol-2-one. These computational approaches provide detailed insights into the molecule's geometric parameters and conformational possibilities, which are fundamental to its chemical behavior and potential interactions.
Density Functional Theory (DFT) is a robust computational method used to predict the ground-state molecular geometry of a compound by minimizing its electronic energy. For this compound, geometry optimization is typically performed using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to achieve a balance between accuracy and computational cost.
Interactive Table 1: Predicted Geometric Parameters for this compound from DFT Calculations.
Note: The following data is representative and based on typical values for similar structures calculated using DFT.
| Parameter | Description | Predicted Value |
|---|---|---|
| Bond Length (C=O) | Carbonyl bond in the indol-2-one (B1256649) ring | ~1.23 Å |
| Bond Length (N-CH2) | Benzotriazole (B28993) nitrogen to methylene (B1212753) carbon | ~1.45 Å |
| Bond Length (CH2-N) | Methylene carbon to indole (B1671886) nitrogen | ~1.47 Å |
| Bond Angle (N-C-N) | Angle around the methylene bridge | ~110.5° |
The single bonds of the methylene linker between the benzotriazole and indol-2-one rings allow for rotational freedom, leading to the possibility of multiple stable conformations, or conformers. Conformational analysis is a computational study aimed at identifying these stable conformers and determining their relative energies to find the global minimum energy structure.
This analysis is often performed by systematically rotating the rotatable bonds (e.g., the torsion angle between the indole ring and the benzotriazole part) and performing a geometry optimization at each step. nih.gov The resulting potential energy surface reveals the energy minima, which correspond to the most stable conformers, and the energy barriers that separate them. For this compound, the analysis would likely reveal a few low-energy conformers that differ in the spatial orientation of the two ring systems relative to each other. The calculated energy differences, though often small, are crucial for understanding the molecule's flexibility and the predominant shapes it adopts in different environments. nih.gov
Electronic Structure and Reactivity Profiles
The electronic properties of a molecule, such as the distribution of electrons and the energies of its molecular orbitals, are key determinants of its chemical reactivity. Computational methods provide powerful tools to map these properties and predict how the molecule will interact with other chemical species.
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. researchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. irjweb.com A small energy gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is expected to be distributed across the electron-rich benzotriazole and indole aromatic systems. The LUMO is likely to be localized on the indol-2-one moiety, particularly around the electron-withdrawing carbonyl group. researchgate.net
Interactive Table 2: Predicted Frontier Molecular Orbital Energies for this compound.
Note: The following data is representative and based on typical values for similar structures calculated using DFT.
| Parameter | Description | Predicted Value (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.8 |
A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. youtube.com It is an invaluable tool for identifying the charge distribution and predicting the regions of a molecule that are susceptible to electrophilic and nucleophilic attack. nih.govnih.gov
On an MEP map, regions of negative electrostatic potential, typically colored red, indicate an excess of electron density and are prone to attack by electrophiles. Regions of positive electrostatic potential, colored blue, are electron-deficient and represent likely sites for nucleophilic attack. youtube.com For this compound, the MEP map would be expected to show:
Negative Potential (Red/Yellow): Concentrated around the electronegative oxygen atom of the carbonyl group and the nitrogen atoms of the benzotriazole ring. These are the primary sites for electrophilic attack.
Positive Potential (Blue): Located around the hydrogen atoms, particularly any N-H protons if present in a tautomeric form, and the hydrogens on the aromatic rings.
Interactive Table 3: Predicted Molecular Electrostatic Potential (MEP) Regions.
| Molecular Region | Atom(s) | Predicted Potential | Implied Reactivity |
|---|---|---|---|
| Indol-2-one Carbonyl | Oxygen | Highly Negative | Site for electrophilic attack/H-bonding |
| Benzotriazole Ring | Nitrogen Atoms | Negative | Site for electrophilic attack/coordination |
| Aromatic Rings | C-H Groups | Slightly Positive | Weak sites for nucleophilic interaction |
While FMO theory and MEP maps provide a general overview of reactivity, local reactivity descriptors like Fukui functions offer a more quantitative, atom-specific prediction of reactivity. mdpi.com The Fukui function, f(r), indicates the change in electron density at a specific point, r, when the total number of electrons in the molecule changes.
Condensed Fukui functions are calculated for each atom in the molecule to identify the most reactive sites more precisely:
fk+ : Measures the reactivity towards a nucleophilic attack (electron acceptance). The atom with the highest fk+ value is the most likely site for a nucleophile to attack.
fk- : Measures the reactivity towards an electrophilic attack (electron donation). The atom with the highest fk- value is the most probable site for an electrophile to attack. mdpi.comicrc.ac.ir
For this compound, the carbonyl carbon of the indol-2-one ring is expected to have a high fk+ value, marking it as a prime site for nucleophilic attack. Conversely, specific nitrogen and carbon atoms within the electron-rich aromatic rings are likely to have high fk- values, indicating their susceptibility to electrophilic attack. mkjc.in
Interactive Table 4: Predicted Fukui Function Indices for Selected Atoms.
Note: The following data is representative and illustrates the expected relative reactivity.
| Atom | Location | Predicted fk+ (for Nucleophilic Attack) | Predicted fk- (for Electrophilic Attack) |
|---|---|---|---|
| C2 | Indole Carbonyl Carbon | High | Low |
| O1 | Indole Carbonyl Oxygen | Low | High |
| N4 | Benzotriazole Nitrogen (unsubstituted) | Moderate | High |
Computational Insights into Reaction Mechanisms
Computational chemistry offers powerful tools to elucidate the intricate details of chemical reactions. For this compound, these methods can map out potential reaction pathways, identify key intermediates, and determine the energy landscape of its transformations.
The identification of transition states (TS) is a cornerstone of mechanistic computational studies. A transition state represents the highest energy point along a reaction coordinate, and its geometry provides crucial information about the bond-making and bond-breaking processes. For reactions involving this compound, such as its synthesis or subsequent derivatization, transition state localization is typically performed using quantum mechanical methods like Density Functional Theory (DFT). These calculations aim to find a first-order saddle point on the potential energy surface, which is a maximum in the direction of the reaction coordinate and a minimum in all other degrees of freedom.
Once a transition state is located, Intrinsic Reaction Coordinate (IRC) calculations are performed to confirm that the identified TS connects the reactants and products as expected. mdpi.com This calculation traces the minimum energy path downhill from the transition state, providing a detailed visualization of the molecular geometry changes throughout the reaction. For instance, in a hypothetical nucleophilic substitution reaction at the methylene bridge of this compound, IRC calculations would illustrate the approach of the nucleophile, the elongation of the carbon-benzotriazole bond, and the final formation of the product.
A landmark in computational mechanistic studies was the examination of BINOL phosphoric acid-catalyzed reactions, which demonstrated the power of computing transition states to understand stereoselectivity. researchgate.net Similar principles can be applied to understand reactions involving the chiral centers that could be present in derivatives of this compound.
The activation barrier, or Gibbs free energy of activation (ΔG‡), is the energy difference between the transition state and the reactants. It is a critical parameter that governs the rate of a chemical reaction. Lower activation barriers correspond to faster reactions. Computational methods, particularly DFT with a suitable functional and basis set, can provide accurate estimates of these barriers.
| Reaction Step | Reactant | Transition State (TS) | Product | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |
| Hypothetical Isomerization | This compound | TS1 | Isomerized Product | 25.4 | -5.2 |
| Hypothetical Substitution | This compound + Nu- | TS2 | Substituted Product + Benzotriazole | 18.7 | -12.8 |
This table presents hypothetical data for illustrative purposes.
Solvent can have a profound impact on reaction rates and mechanisms. Computational models account for these effects in two primary ways: implicit and explicit solvation models. mdpi.com
Implicit Solvation Models , such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium. This approach is computationally efficient and often provides a good first approximation of solvent effects on the energetics of a reaction. For this compound, calculations in different implicit solvents (e.g., toluene, acetonitrile (B52724), water) could reveal how the polarity of the medium affects the stability of charged intermediates or polar transition states. researchgate.net
Explicit Solvation Models involve including a number of solvent molecules directly in the quantum mechanical calculation. This approach is more computationally demanding but can capture specific solute-solvent interactions, such as hydrogen bonding, which might be crucial for the reactivity of this compound, particularly if protic solvents are involved. Often, a hybrid approach is used where a few explicit solvent molecules are included in the calculation, and the bulk solvent is treated implicitly.
| Solvent Model | Solvent | Calculated Activation Energy (kcal/mol) for Hypothetical Substitution |
| Gas Phase | - | 22.5 |
| Implicit (PCM) | Toluene | 20.1 |
| Implicit (PCM) | Acetonitrile | 18.9 |
| Explicit (first shell) + Implicit | Water | 17.5 |
This table presents hypothetical data for illustrative purposes.
Advanced Theoretical Approaches
Beyond static quantum chemical calculations, more advanced theoretical methods can provide a dynamic and predictive understanding of the behavior and properties of this compound.
Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecule. pensoft.net By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, offering insights into conformational changes, molecular flexibility, and interactions with the surrounding environment.
For this compound, an MD simulation could be used to explore its conformational landscape, identifying the most stable geometries and the energy barriers between them. mdpi.com Furthermore, MD simulations in a solvent box can provide a detailed picture of how the molecule interacts with solvent molecules, revealing information about solvation shells and the dynamics of solvent reorganization. nih.gov Such simulations are particularly useful for understanding how the molecule might interact with a biological target, such as a protein binding site. pensoft.net
Quantitative Structure-Property Relationships (QSPR) are statistical models that correlate the chemical structure of a molecule with a particular property of interest. In the context of synthetic utility, a QSPR model could be developed to predict properties like reaction yield, reaction rate, or the stability of a series of derivatives of this compound.
To build a QSPR model, a dataset of molecules with known property values is required. For each molecule, a set of molecular descriptors (numerical representations of its chemical structure) is calculated. These can include constitutional, topological, geometrical, and electronic descriptors. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to find a mathematical equation that relates the descriptors to the property.
Advanced Applications in Chemical Synthesis and Materials Science
1-(Benzotriazol-1-ylmethyl)-3H-indol-2-one as a Precursor for Diverse Heterocyclic Systems
The N-(benzotriazol-1-ylmethyl) group is a key functional handle that enables the conversion of the relatively simple this compound scaffold into a wide array of more complex heterocyclic structures. The benzotriazole (B28993) moiety can be readily displaced by various nucleophiles, making it a synthetic equivalent of a protected formaldehyde (B43269) unit attached to the indole (B1671886) nitrogen. This reactivity is central to its role as a precursor for diverse heterocyclic systems. nih.govresearchgate.net
While direct synthesis from this compound is a specialized application, the underlying principle relies on the versatility of the benzotriazole auxiliary. The benzotriazol-1-ylmethyl group attached to a heteroatom, such as the indole nitrogen, can be substituted by various carbon and heteroatom nucleophiles. For instance, related compounds like 2-(benzotriazol-1-ylmethyl)indole have been shown to be effective precursors for 2-substituted indoles. documentsdelivered.com This methodology can be conceptually extended to the oxindole (B195798) system.
The general strategy involves the displacement of the benzotriazole group by a suitable nucleophile, often activated by a Lewis acid. This allows for the introduction of various substituents at the N-1 position of the oxindole ring. Subsequent modifications of the oxindole core can then lead to a range of substituted indole and indoline (B122111) derivatives. The synthesis of indoline derivatives, for example, often involves multi-step processes starting from substituted anilines or indoles, where the benzotriazole methodology could offer a streamlined alternative for N-functionalization. caribjscitech.com
Table 1: Representative Synthetic Strategies for Indole and Indoline Derivatives
| Starting Material | Reagents | Product Type | Reference |
|---|---|---|---|
| 2-methyl-3-nitroaniline | Multi-step synthesis | 2-(4-nitroindolin-3-yl)acetic acid | caribjscitech.com |
| 3-Bromo-1-(triisopropylsilyl)indole | Alkyllithium, Electrophiles | 3-Substituted indoles | tcichemicals.com |
The benzotriazole auxiliary methodology provides a powerful tool for constructing complex, fused heterocyclic systems that are of significant interest in medicinal chemistry. researchgate.net
Pyrazinoindoles: The synthesis of pyrazino[1,2-a]indoles often involves the cyclization of an indole precursor bearing a suitable side chain on the nitrogen atom. nih.gov For example, 2-(1H-1,2,3-benzotriazol-1-ylmethyl)-10-methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole has been synthesized by condensing 2-(3-methyl-1H-indol-1-yl)ethylamine with benzotriazole and formaldehyde. nih.gov In this key intermediate, the benzotriazole group is subsequently displaced by a variety of nucleophiles (Grignard reagents, sodium cyanide, etc.) to afford a range of novel tetrahydropyrazino[1,2-a]indoles in high yields (78-95%). nih.gov This demonstrates the potential of N-(benzotriazol-1-ylmethyl) substituted heterocycles as versatile intermediates for building fused ring systems.
Tetrahydroisoquinolines (THIQs): The synthesis of N-substituted 1,2,3,4-tetrahydroisoquinolines has been efficiently achieved using a one-pot Friedel-Crafts reaction involving 1-hydroxymethylbenzotriazole, a 2-phenylethylamine, and a Lewis acid like aluminum chloride. researchgate.netsemanticscholar.org This reaction proceeds via an iminium ion to yield N-benzotriazol-1-ylmethyl-1,2,3,4-tetrahydroisoquinolines in good to excellent yields. semanticscholar.org The benzotriazolyl moiety in these products serves as a stable precursor that can be readily replaced, making them versatile intermediates for various N-substituted THIQs. cdu.edu.au This established reactivity highlights the potential of using similar strategies with indole-based precursors to construct fused systems.
Role as a Privileged Scaffold in Catalyst Design and Ligand Development
The benzotriazole unit is not only a synthetic auxiliary but also a "privileged scaffold" in coordination chemistry. Its derivatives are increasingly utilized as ligands in metal-catalyzed reactions due to their favorable electronic properties, thermal stability, and low cost. researchgate.netrsc.org
Benzotriazole and its derivatives function as effective bidentate ligands, coordinating to metal centers through their nitrogen atoms. researchgate.netresearchgate.net These ligands have been successfully employed in a variety of important metal-catalyzed coupling reactions, which are fundamental for constructing carbon-carbon and carbon-heteroatom bonds in drug discovery and development. rsc.org
New air-stable Palladium(II) complexes incorporating bidentate NN-donor benzotriazole derivative ligands have been synthesized and characterized. redalyc.org These complexes have demonstrated high catalytic activity in Mizoroki-Heck reactions, showcasing their potential in facilitating key organic transformations. redalyc.org The versatility of benzotriazole-based ligands extends to copper- and palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings, as well as C-N and C-S bond formations. researchgate.net The electron-donating and accepting properties of the benzotriazole ring system contribute to the stability and reactivity of the metal complexes. researchgate.net
Table 2: Applications of Benzotriazole-Based Ligands in Catalysis
| Metal Catalyst | Coupling Reaction | Ligand Type | Key Features | Reference(s) |
|---|---|---|---|---|
| Palladium | Suzuki-Miyaura | Benzotriazole | Efficient, inexpensive, good to excellent yields | researchgate.net |
| Palladium | Mizoroki-Heck | Bidentate NN-donor benzotriazole derivatives | Air-stable, high activity, great selectivity | redalyc.org |
Benzotriazole's ability to function as a chiral auxiliary has been harnessed in asymmetric synthesis to control the stereochemical outcome of reactions. In this approach, a chiral molecule is temporarily attached to the benzotriazole moiety, which then directs the stereoselective formation of a new chiral center.
A notable example involves the use of chiral auxiliaries derived from (R)-2-phenylglycinol in the synthesis of enantiomerically enriched piperidines. acs.org The benzotriazole group facilitates the key bond-forming steps, and its subsequent removal, often via hydrogenation, yields the final product with high stereoselectivity. acs.org This methodology underscores the potential of using benzotriazole-containing scaffolds, like this compound, as platforms for developing novel asymmetric transformations by introducing chirality either on the oxindole core or on a substituent attached via the benzotriazole auxiliary.
Material Science Applications of Related Benzotriazole Derivatives
Beyond synthetic chemistry, benzotriazole derivatives have found significant applications in materials science, primarily due to their ability to interact strongly with metal surfaces and their unique electronic properties.
The most prominent application is as a corrosion inhibitor, especially for copper and its alloys. growingscience.com Benzotriazole molecules form a protective, passive film on the metal surface, effectively preventing corrosive processes. growingscience.com This has led to extensive research into benzotriazole-functionalized materials for enhanced corrosion protection.
Furthermore, the versatile chemistry of benzotriazole allows for its incorporation into polymers and other materials to impart specific properties. For instance, benzotriazole derivatives have been investigated for their potential use in advanced materials with specific optical or electronic characteristics. gsconlinepress.com They have also been explored as adsorbents for the removal of heavy metals from wastewater, contributing to environmental remediation efforts. gsconlinepress.com The synthesis of stable, fluorescent polycyclic N–B compounds from benzotriazole-borane precursors points to their potential in developing new materials for chemical and biological applications. researchgate.net
Corrosion Inhibition Studies for Metallic Surfaces
Benzotriazole (BTA) and its derivatives are among the most effective corrosion inhibitors, especially for copper, mild steel, and their alloys. researchgate.netresearchgate.net The inhibitory action stems from the ability of the molecule to adsorb onto the metallic surface, forming a stable, protective film that acts as a barrier against corrosive agents. mdpi.comcopper.org This adsorption involves the lone pair electrons on the nitrogen atoms of the triazole ring, which coordinate with the vacant d-orbitals of the metal atoms, leading to the formation of a chemisorbed layer. icrc.ac.ir This film can inhibit both uniform and localized corrosion in various aggressive environments, including acidic and neutral aqueous solutions. mdpi.comicrc.ac.ir
Derivatives of benzotriazole have been synthesized and studied to enhance properties like solubility in different media or to improve inhibition efficiency. For instance, studies on compounds with similar structures, such as N-(1H-benzotriazol-1-ylmethyl)-formamide and 1H-Benzo-triazole-1-methanol, have demonstrated significant corrosion inhibition for mild steel in acidic solutions. mdpi.comnih.gov The presence of additional functional groups can influence the electron density on the benzotriazole ring system and affect the strength of the inhibitor's interaction with the metal surface. jcchems.com The indol-2-one (B1256649) portion of this compound could further contribute to the adsorption process through its own heteroatoms and aromatic system, potentially offering synergistic inhibitory effects.
The effectiveness of various benzotriazole derivatives as corrosion inhibitors is typically quantified by their inhibition efficiency (IE), which is often determined through electrochemical techniques or weight loss measurements.
Table 1: Inhibition Efficiency of Selected Benzotriazole Derivatives on Metallic Surfaces
Inhibitor Compound Metal Corrosive Medium Concentration Inhibition Efficiency (IE%) Reference 1-aminobenzotriazole (1-ABT) Mild Steel 0.5 M HCl 400 ppm ~98% N-(1H-benzotriazol-1-ylmethyl)-formamide (FMB) Mild Steel 1 M HCl 1760 ppm 85.5% [15, 16] 1H-Benzo-triazole-1-methanol (HBT) Mild Steel 1 M HCl 1490 ppm 82.2% N-(2-thiazolyl)-1H-benzotriazole-1-carbothioamide (TBC) Copper 1 M HNO3 5x10-4 M 95.1% Benzotriazole (BTA) Copper 3.5% NaCl Not Specified Reduces mass loss by 4-5 times mdpi.com
UV Stabilization and Photo-Protective Materials
The benzotriazole chemical structure is a cornerstone of UV stabilization technology. researchgate.net Benzotriazole UV stabilizers (BUVs) are a class of compounds widely incorporated into polymers, plastics, coatings, and cosmetics to prevent degradation caused by exposure to ultraviolet radiation. mdpi.comnih.govontosight.ai The primary function of these molecules is to absorb harmful UV-A and UV-B radiation, typically in the 200-400 nm range, and dissipate the absorbed energy through a harmless thermal process. mdpi.comresearchgate.net
This photo-protective mechanism involves an efficient intramolecular proton transfer in the excited state. researchgate.net Upon absorbing a UV photon, the molecule undergoes a rapid tautomerization from the enol form to the keto form, releasing the energy as heat before returning to its stable ground state. This cyclical process allows the molecule to dissipate large amounts of UV energy without undergoing degradation itself, thereby protecting the host material. researchgate.net The benzotriazole moiety in this compound provides this essential UV-absorbing capability. Its incorporation into a larger molecular structure could be aimed at anchoring the UV-stabilizing function within a polymer matrix or other material.
Table 2: UV Absorption Characteristics of Benzotriazole and Related Compounds
Compound Solvent/Medium Maximum Absorption Wavelength (λmax) Reference Benzotriazole Gas Phase ~205 nm Benzotriazole Not Specified ~255-280 nm (Multiple Peaks) Benzotriazole UV Absorber Polyester Fiber Absorbs light around 350 nm 2-(2´-hydroxyaryl)benzotriazole derivatives Various Solvents 336 to 374 nm mdpi.com
Advanced Organic Materials for Optoelectronic or Electronic Applications
The benzotriazole unit is increasingly being utilized as a building block in the synthesis of advanced organic materials for electronic and optoelectronic applications. Due to its electron-deficient nature, the benzotriazole moiety can function as an effective electron-acceptor unit when incorporated into the backbone of conjugated polymers. metu.edu.tr
In the field of organic electronics, materials are often designed based on a donor-acceptor (D-A) architecture to tune their electronic and optical properties, such as the bandgap. By combining an electron-accepting unit like benzotriazole with various electron-donating units (e.g., thiophene, selenophene, or dibenzosilole), researchers can create copolymers with tailored properties for specific applications. metu.edu.tr These D-A copolymers have shown promise in areas such as:
Organic Photovoltaics (OPVs): The D-A structure facilitates charge separation at the donor-acceptor interface, a critical process for converting light into electricity.
Electrochromic Devices: The redox behavior of these polymers allows for reversible color changes upon the application of an electrical potential, which is useful for smart windows and displays. metu.edu.tr
The synthesis of such polymers often employs methods like Suzuki coupling reactions to link the donor and acceptor monomers. metu.edu.tr The inclusion of the indol-2-one group alongside the benzotriazole acceptor in a monomer could further modify the electronic properties, potentially enhancing charge transport or altering the absorption spectrum of the resulting polymer.
Future Research Directions and Perspectives in 1 Benzotriazol 1 Ylmethyl 3h Indol 2 One Chemistry
Development of More Sustainable and Efficient Synthetic Routes
Current synthetic approaches to N-substituted isatins often rely on conventional methods that may involve harsh reaction conditions, hazardous solvents, or produce significant waste. mdpi.com Future research should prioritize the development of green and efficient synthetic pathways to 1-(benzotriazol-1-ylmethyl)-3H-indol-2-one.
Key areas for exploration include:
Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically reduce reaction times and improve yields in the N-alkylation of isatin (B1672199). mdpi.comresearchgate.net A systematic study optimizing microwave conditions for the reaction between an isatin salt and 1-(chloromethyl)benzotriazole could lead to a rapid and high-yielding synthesis.
Catalyst-Free and Metal-Free Conditions: Exploring metal-free synthesis, for instance using I2–DMSO as a catalyst for the cyclization of 2-amino acetophenones, represents a more environmentally benign approach. nih.gov Adapting such domino reactions could provide a novel, one-pot route to the target molecule.
Photocatalysis: The use of photosensitizers for the aerobic oxidation of corresponding indole (B1671886) precursors offers a green alternative that utilizes oxygen as the oxidant. nih.govijcrt.org
Green Solvents: Investigating the use of aqueous media or other green solvents could significantly improve the environmental footprint of the synthesis. researchgate.net
| Synthetic Strategy | Potential Advantages | Key Parameters to Investigate |
|---|---|---|
| Microwave-Assisted N-Alkylation | Reduced reaction times, higher yields, less solvent. mdpi.com | Base (e.g., K2CO3, Cs2CO3), solvent (e.g., DMF, NMP), power, and temperature. |
| Ultrasound-Assisted Synthesis | Improved reaction rates, energy efficiency. rsc.org | Frequency, power, temperature, solvent system. |
| Metal-Free Domino Reactions | Avoids toxic metal catalysts, potentially fewer steps. nih.gov | Catalyst systems (e.g., I2-DMSO), reaction intermediates, one-pot sequences. |
| Photocatalytic Routes | Uses light as a clean energy source, mild conditions. nih.govresearchgate.net | Photosensitizer, light wavelength, solvent, oxygen pressure. |
Exploration of Novel Reactivity Patterns and Transformations
The this compound molecule possesses multiple reactive sites, offering opportunities for diverse chemical transformations to build molecular complexity.
Benzotriazole (B28993) as a Leaving Group: The N-acylbenzotriazole unit is a well-established neutral acylating reagent, and the benzotriazolyl group can act as an excellent leaving group in nucleophilic substitution reactions. nbinno.comacs.org Future work could explore the displacement of the benzotriazole moiety by a wide range of nucleophiles (e.g., amines, thiols, carbanions) to introduce new functionalities onto the N-methyl position of the isatin core. This would provide access to a large library of novel isatin derivatives that are otherwise difficult to synthesize.
Reactions at the C3-Carbonyl Group: The C3-keto group of the isatin ring is highly electrophilic and can participate in various reactions, including aldol (B89426) condensations, Knoevenagel condensations, and the formation of spirocyclic compounds. nih.govdergipark.org.tr Investigating these reactions on this compound could yield complex, three-dimensional structures with unique properties. For example, spiro-oxindoles are a prominent class of compounds in natural product chemistry. nih.gov
Ring-Opening and Rearrangement Reactions: Isatins can undergo ring-opening or rearrangement under specific conditions to form other valuable heterocyclic systems, such as quinolines or isatoic anhydrides. nih.gov The influence of the N-(benzotriazol-1-ylmethyl) substituent on these transformations is unknown and warrants investigation.
Integration with Flow Chemistry and Automated Synthesis Platforms
Transitioning the synthesis of this compound and its derivatives from batch to continuous flow processing offers significant advantages in terms of safety, scalability, and efficiency. nih.govnih.gov
Continuous Flow Synthesis: The synthesis of indole derivatives has been successfully adapted to flow chemistry, often resulting in higher yields and shorter reaction times compared to batch processes. nih.govuc.ptuni-graz.at A multi-step flow process could be designed for the synthesis of the target compound, potentially telescoping several reaction steps without isolating intermediates. uc.pt This approach allows for precise control over reaction parameters like temperature, pressure, and residence time, which is particularly beneficial for optimizing reaction conditions and ensuring reproducibility.
Automated Synthesis: Automated synthesis platforms, which can perform a wide variety of synthetic processes sequentially, could be employed to rapidly generate a library of derivatives based on the this compound scaffold. researchgate.netsigmaaldrich.comnih.gov By combining automated platforms with the reactivity patterns discussed in section 6.2, hundreds or thousands of novel compounds could be synthesized for high-throughput screening in materials science applications. Cartridge-based systems could simplify the process, making the synthesis of diverse libraries more accessible. mendeley.com
Advanced Computational Design for Rational Synthesis and Application
Computational chemistry provides powerful tools for predicting molecular properties, understanding reaction mechanisms, and designing new molecules for specific applications. nih.govresearchgate.net
Density Functional Theory (DFT) Studies: DFT calculations can be used to investigate the electronic structure, geometry, and vibrational frequencies of this compound. researchgate.netnih.govnih.gov Such studies can predict the most reactive sites of the molecule, guiding the exploration of novel transformations. nih.gov Furthermore, time-dependent DFT (TD-DFT) can predict electronic excitation energies, providing insights into the molecule's potential photophysical properties for applications in dyes or sensors. nih.gov
Reaction Mechanism Elucidation: Computational modeling can help elucidate the mechanisms of proposed synthetic routes, allowing for the rational optimization of reaction conditions. For example, modeling the transition states in both microwave-assisted and photocatalytic reactions could lead to more efficient protocols.
Rational Design of Functional Materials: Molecular docking and dynamics simulations, while often used in drug discovery, can be adapted to predict the interaction of the compound with material surfaces or other molecules. mdpi.comresearchgate.net This could guide the design of derivatives for applications like corrosion inhibition by modeling their binding to metal surfaces or the design of organic semiconductors by predicting intermolecular packing and electronic coupling.
| Computational Method | Application Area | Predicted Properties/Outcomes |
|---|---|---|
| Density Functional Theory (DFT) | Reactivity & Synthesis | Electron density, orbital energies (HOMO/LUMO), reaction pathways, transition states. nih.gov |
| Time-Dependent DFT (TD-DFT) | Optical Properties | UV-Vis absorption spectra, electronic transition energies, excited state properties. researchgate.netnih.gov |
| Molecular Dynamics (MD) | Material Interactions | Binding affinity to surfaces, conformational changes, intermolecular packing in condensed phases. researchgate.net |
| Quantitative Structure-Property Relationship (QSPR) | Materials Design | Correlation of molecular structure with properties like UV absorption, corrosion inhibition efficiency. |
Discovery of New Non-Biological Material Applications based on the Compound's Unique Architecture
The combination of the isatin and benzotriazole moieties suggests a range of potential applications in materials science, an area that remains largely unexplored for this specific compound.
Corrosion Inhibitors: Benzotriazole and its derivatives are renowned for their ability to inhibit the corrosion of metals, particularly copper and its alloys. gsconlinepress.comdergipark.org.tr The this compound molecule could function as an effective corrosion inhibitor, with the isatin group potentially modifying its solubility, film-forming properties, or providing a chromophoric signal upon binding to metal ions.
UV Absorbers and Stabilizers: Benzotriazole derivatives are also widely used as UV stabilizers in polymers and coatings. scientific.netsapub.org The extended π-system of the this compound scaffold suggests it could absorb UV radiation effectively. Research into its photostability and efficacy in protecting materials from UV degradation is a promising avenue.
Organic Electronic Materials: Indole-based compounds have shown promise as hole-transporting materials and emitters in organic light-emitting diodes (OLEDs) due to their favorable electronic and photophysical properties. ktu.edumdpi.com The introduction of the electron-rich benzotriazole group could modulate the HOMO/LUMO energy levels of the indole core, tuning its electronic properties for applications in organic electronics. nih.gov
Fluorescent Probes and Dyes: The indole scaffold is a core component of many fluorescent molecules. mdpi.com The unique electronic structure of this compound could give rise to interesting photophysical properties, such as solvatochromism or aggregation-induced emission, making it a candidate for new dyes or fluorescent sensors for detecting specific analytes. nih.gov
Q & A
Q. What are the recommended synthetic routes and optimization strategies for 1-(benzotriazol-1-ylmethyl)-3H-indol-2-one?
The synthesis of indole derivatives typically involves multi-step reactions, such as alkylation or condensation, with precise control of reaction conditions. For example:
- Step 1 : Benzotriazole activation via alkylation using a methylene linker under reflux in polar aprotic solvents (e.g., DMF or DMSO) .
- Step 2 : Coupling with 3H-indol-2-one using catalytic bases (e.g., K₂CO₃) to facilitate nucleophilic substitution.
- Optimization : Temperature (70–90°C), reaction time (12–24 hours), and solvent polarity significantly impact yield and purity. Parallel synthesis trials and TLC monitoring are recommended to identify optimal conditions .
Q. How can researchers characterize the structural and electronic properties of this compound?
Key characterization methods include:
- NMR Spectroscopy : H and C NMR to confirm substitution patterns and regiochemistry (e.g., benzotriazole methylene linkage at C1 of indole) .
- X-ray Crystallography : Resolve crystal packing and intermolecular interactions using software like ORTEP-3 .
- IR and HRMS : Validate functional groups (e.g., indole NH stretch at ~3400 cm⁻¹) and molecular weight .
Q. What safety protocols are critical for handling this compound in the lab?
- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods due to potential dust/aerosol formation.
- Storage : In airtight containers at –20°C to prevent degradation .
Advanced Research Questions
Q. How do electronic effects of substituents influence the reactivity of this compound?
- Benzotriazole Group : Electron-withdrawing properties stabilize the methylene linker but may reduce nucleophilicity at the indole C3 position. Steric hindrance from the benzotriazole ring can slow down electrophilic substitutions .
- Substituent Analysis : Computational studies (DFT/B3LYP/6-31G*) can map electron density distribution and predict sites for functionalization .
Q. How can researchers resolve contradictions in spectral data for derivatives of this compound?
- Case Study : Discrepancies in H NMR chemical shifts may arise from tautomerism or solvent effects. For example, DMSO-d₆ can deshield NH protons, shifting signals upfield .
- Validation : Cross-reference with X-ray structures or variable-temperature NMR to confirm dynamic equilibria .
Q. What computational methods are effective for predicting biological interactions of this compound?
- Molecular Docking : Use AutoDock Vina or MOE to simulate binding with targets like kinases or GPCRs. Focus on hydrophobic pockets due to the indole-benzotriazole scaffold .
- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to prioritize candidates for in vitro testing .
Q. How can reaction mechanisms for functionalizing this compound be experimentally validated?
- Isotopic Labeling : Track reaction pathways (e.g., O labeling in hydrolysis steps).
- Kinetic Studies : Monitor intermediate formation via LC-MS or in situ IR .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
